4-(Thietan-3-ylamino)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thietan-3-ylamino)cyclohexanol is a chemical compound with the molecular formula C9H17NOS and a molecular weight of 187.30 g/mol . This compound features a cyclohexanol backbone with a thietan-3-ylamino substituent, making it a unique structure in organic chemistry. Thietanes, including this compound, are important aliphatic four-membered thiaheterocycles that are found in various pharmaceutical and biological compounds .
Vorbereitungsmethoden
The synthesis of 4-(Thietan-3-ylamino)cyclohexanol can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Analyse Chemischer Reaktionen
4-(Thietan-3-ylamino)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
4-(Thietan-3-ylamino)cyclohexanol has several scientific research applications. In chemistry, it serves as an intermediate for the synthesis of sulfur-containing acyclic and heterocyclic compounds . In biology, thietane-containing compounds have been studied for their potential antiviral and anticancer properties . In medicine, derivatives of thietanes are explored for their therapeutic potential, including their use as antiviral and anticancer agents . In the industry, thietanes are used as building blocks for the synthesis of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-(Thietan-3-ylamino)cyclohexanol involves its interaction with molecular targets and pathways in biological systems. Thietane-containing compounds are known to interact with enzymes and receptors, modulating their activity. For example, thietanes can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The specific molecular targets and pathways involved depend on the particular thietane derivative and its application.
Vergleich Mit ähnlichen Verbindungen
4-(Thietan-3-ylamino)cyclohexanol can be compared with other similar compounds, such as thiiranes and oxetanes. Thiiranes are three-membered sulfur-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles . Thietanes, including this compound, are unique due to their four-membered sulfur-containing ring, which imparts distinct chemical and biological properties . The presence of the thietan-3-ylamino substituent further differentiates this compound from other thietanes, contributing to its unique reactivity and applications.
Eigenschaften
Molekularformel |
C9H17NOS |
---|---|
Molekulargewicht |
187.30 g/mol |
IUPAC-Name |
4-(thietan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NOS/c11-9-3-1-7(2-4-9)10-8-5-12-6-8/h7-11H,1-6H2 |
InChI-Schlüssel |
RKBXMZNRVUSJES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC2CSC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.